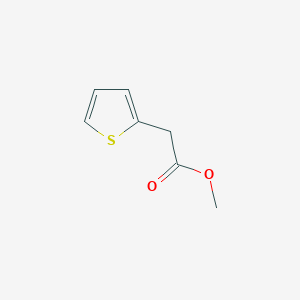

Methyl 2-thienylacetate

Katalognummer B156794

Molekulargewicht: 156.2 g/mol

InChI-Schlüssel: KNKIXYMOHMYZJR-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04130566

Procedure details

A mixture of 2-thienylacetic acid methyl ester, 1.41 g. (0.01 mol) and acetic anhydride, 4.2 g. (0.04 mol) was heated at 70°-80° C. and 0.2 g. of 85% H3PO4 was added dropwise with mechanical stirring. The reaction was somewhat exothermic but cooling was not necessary. The mixture was maintained between 70°-80° C. for 3 hrs., and then, poured onto ice-water followed by extraction with ether. Organic layer was washed with water several times, dried over anhyd. MgSO4 and evaporated. The residue was distilled at 2 mmHg and a fraction between 160° C. and 172° C. was collected. This material was gradually crystallized and could be recrystallized from the mixture of light-petroleum and benzene. m.p. 43°-44° C. Yield; 1.39 g. (76.5%)

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3](=[O:10])[CH2:4][C:5]1[S:6][CH:7]=[CH:8][CH:9]=1.[C:11](OC(=O)C)(=[O:13])[CH3:12].OP(O)(O)=O>>[CH3:1][O:2][C:3](=[O:10])[CH2:4][C:5]1[S:6][C:7]([C:11](=[O:13])[CH3:12])=[CH:8][CH:9]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(CC=1SC=CC1)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OP(=O)(O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

(0.04 mol) was heated at 70°-80° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was maintained between 70°-80° C. for 3 hrs

|

|

Duration

|

3 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

, and then, poured onto ice-water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

followed by extraction with ether

|

WASH

|

Type

|

WASH

|

|

Details

|

Organic layer was washed with water several times

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried over anhyd

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

MgSO4 and evaporated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residue was distilled at 2 mmHg

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a fraction between 160° C. and 172° C. was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This material was gradually crystallized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

could be recrystallized from the mixture of light-petroleum and benzene

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC(CC=1SC(=CC1)C(C)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |